molecular formula C9H19FN2 B1475334 [4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine CAS No. 1897690-22-0

[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine

Cat. No.: B1475334
CAS No.: 1897690-22-0
M. Wt: 174.26 g/mol
InChI Key: AHJWHMMPOALLJO-UHFFFAOYSA-N
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Description

“[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine”, also known as 4-fluoroisobutyrylfentanyl, is a synthetic opioid. It has a molecular formula of C9H19FN2 and a molecular weight of 174.26 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted at the 4-position with a fluoro group and a propan-2-yl group.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the sources, piperidine derivatives in general are known to be involved in a wide variety of reactions. These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 174.26 g/mol . Other physical and chemical properties specific to this compound are not provided in the sources.

Scientific Research Applications

Novel Aryloxyethyl Derivatives as Serotonin 5-HT1A Receptor-Biased Agonists

Research on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are closely related to "[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine," has demonstrated promising antidepressant-like activity. These compounds, designed as biased agonists of serotonin 5-HT1A receptors, preferentially stimulate ERK1/2 phosphorylation. Their selectivity and pharmacokinetic profile suggest potential as novel antidepressants (Sniecikowska et al., 2019).

Piperidine Derivatives in Corrosion Inhibition

Piperidine derivatives, while not directly matching the chemical structure requested, have been explored for their effectiveness in inhibiting the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, certain piperidine derivatives have shown promise in providing protective layers against corrosion, offering applications in materials science and engineering (Kaya et al., 2016).

Conformationally Constrained Butyrophenones

Conformationally constrained butyrophenones bearing piperidine fragments have been evaluated for their antipsychotic potential. These studies contribute to understanding the relationship between molecular structure and pharmacological action, especially concerning dopamine and serotonin receptors, indicating potential applications in designing new antipsychotic medications (Raviña et al., 2000).

Enhancement of Bone Formation

Derivatives of piperidin-4-yl methanamine have been identified as agonists of the Wnt beta-catenin pathway, demonstrating the ability to increase trabecular bone formation. This suggests potential applications in treating bone disorders and enhancing bone regeneration (Pelletier et al., 2009).

Antiosteoclast Activity

Research into di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, synthesized from piperidin-2-yl-methanamine, showed moderate to high antiosteoclast and osteoblast activity. These findings may contribute to developing treatments for bone diseases by modulating bone resorption and formation (Reddy et al., 2012).

Safety and Hazards

As a synthetic opioid, “[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine” is likely to have similar hazards to other opioids, which can include addiction, overdose, and death. Specific safety data for this compound is not provided in the sources.

Future Directions

The future directions for research on “[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of new drugs with potential antimicrobial activity is needed .

Properties

IUPAC Name

(4-fluoro-1-propan-2-ylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19FN2/c1-8(2)12-5-3-9(10,7-11)4-6-12/h8H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJWHMMPOALLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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